7-Prolyl-2-oxa-7-azaspiro[3.5]nonane
Description
Properties
CAS No. |
2097949-97-6 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonan-7-yl(pyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C12H20N2O2/c15-11(10-2-1-5-13-10)14-6-3-12(4-7-14)8-16-9-12/h10,13H,1-9H2 |
InChI Key |
MEWQRCGLPMYLBA-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)N2CCC3(CC2)COC3 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3(CC2)COC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[3.5]nonane core is a versatile scaffold modified by substituents that dictate pharmacological and physicochemical properties. Key analogs include:
*Calculated based on analogs.
Key Observations :
- Prolyl Substituent: The proline-derived group in this compound likely enhances chiral recognition and peptide-like interactions, distinguishing it from simpler analogs .
- Oxa vs.
- Protective Groups : Boc and Tosyl groups (e.g., in ) improve stability during synthesis but require deprotection for biological activity.
Physicochemical Properties
- Solubility: Oxygenated analogs (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) are less polar than diaza derivatives, impacting membrane permeability .
- Stability : Boc-protected spirocycles (e.g., ) enhance shelf life, whereas prolyl groups may introduce hydrolytic sensitivity.
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane typically involves:
- Construction of the 2-oxa-7-azaspiro[3.5]nonane core.
- Introduction of the prolyl group via amide bond formation or direct incorporation.
- Purification and isolation of the final compound as a salt or free base.
This approach leverages the spirocyclic amine intermediate, which is functionalized to attach the proline residue.
Preparation of the 2-oxa-7-azaspiro[3.5]nonane Core
The 2-oxa-7-azaspiro[3.5]nonane scaffold is synthesized through cyclization reactions involving amino alcohols and appropriate ring-closing reagents.
Example procedure (adapted from related 2-oxa-7-azaspiro[3.5]nonane acetate synthesis):
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Hydrogenation of precursor compound 15 in methanol with Pd/C under H₂ balloon at room temperature overnight | Reduction of precursor to spirocyclic amine intermediate |
| 2 | Filtration and concentration of reaction mixture | Crude product obtained |
| 3 | Dissolution in dichloromethane (DCM), addition of acetic acid (HOAc) at 0°C, stirring for 15 min | Formation of acetic acid salt of spirocyclic amine |
| 4 | Concentration at 0°C, washing with petroleum ether:ethyl acetate (20:1) | Purification and isolation of white solid spirocyclic amine acetate salt |
- $$^{1}H$$ NMR (DMSO-d₆): δ 1.70 (t, 4H), 1.75 (s, 3H), 2.64 (t, 4H), 4.20 (s, 4H)
- $$^{13}C$$ NMR (DMSO-d₆): δ 23.3, 34.7, 38.9, 42.6, 81.5, 173.9
- HRMS: Calculated for C₇H₁₃NO [M+H]⁺ 128.1070; Found 128.1068
Coupling of Proline to the Spirocyclic Core
The introduction of the prolyl group involves peptide coupling techniques, typically employing activated carboxyl derivatives of proline or its derivatives.
- Activation of proline carboxyl group using coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts.
- Reaction with the amine group of the 2-oxa-7-azaspiro[3.5]nonane intermediate under mild conditions.
- Purification by crystallization or chromatographic methods.
This step yields the target this compound compound, often isolated as a hydrochloride or oxalate salt for stability and handling.
Salt Formation and Purification
The final compound is frequently isolated as a salt to enhance solubility and stability:
Analytical and Characterization Data
- Molecular formula: C₁₃H₂₂N₂O₃ (for prolyl-substituted compound, approximate)
- Molecular weight: Dependent on exact substitution; typically around 250-300 g/mol
- NMR, HRMS, and IR spectroscopy confirm structure and purity.
- Purity typically >95% by HPLC.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Optimization of the piperidine N-capping group and aryl substituents in related 7-azaspiro[3.5]nonane compounds improved biological activity and pharmacokinetic profiles, suggesting similar strategies may enhance this compound derivatives.
- Reaction conditions such as temperature control during salt formation (0°C) are critical for obtaining high-purity solids.
- Use of wet Pd/C and hydrogen balloon allows mild reduction conditions preserving sensitive functional groups.
Q & A
Q. What structural features of 7-Prolyl-2-oxa-7-azaspiro[3.5]nonane make it valuable in drug design?
The compound’s spirocyclic framework integrates nitrogen and oxygen atoms, enabling dual hydrogen-bonding interactions with biological targets. Its bicyclic system enhances conformational rigidity, which improves binding specificity and metabolic stability compared to linear analogs. The oxygen atom in the oxa ring increases polarity, aiding solubility, while the nitrogen in the azaspiro moiety facilitates interactions with enzyme active sites (e.g., fatty acid amide hydrolase) .
Q. How can researchers optimize the synthesis of this compound derivatives for higher yields?
Key strategies include:
- Using oxaziridines or m-CPBA for selective oxidation of secondary amines .
- Employing LiAlH4 or NaBH4 for controlled reduction of carbonyl groups .
- Introducing carboxylate groups (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) via nucleophilic substitution with chloroformate esters . Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical for minimizing side products .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
Contradictions often arise from assay conditions or structural heterogeneity. Methodological approaches include:
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Structural analysis : Perform X-ray crystallography or NMR to correlate activity with specific conformations (e.g., axial vs. equatorial substituents) .
- Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity assays .
Q. What strategies enhance the solubility of this compound-based compounds without compromising target affinity?
- Polar group introduction : Attach carboxylic acids (e.g., 1-carboxylic acid derivatives) or tertiary amines to improve aqueous solubility .
- Prodrug design : Mask hydrophobic groups with phosphate esters or PEG linkers, which hydrolyze in vivo .
- Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to stabilize the compound in solution . Solubility is quantified via HPLC or nephelometry, with logP values ideally maintained below 3 .
Q. How does the spirocyclic core influence the compound’s pharmacokinetic profile compared to non-spiro analogs?
The spiro structure reduces rotational freedom, leading to:
- Improved metabolic stability : Resistance to cytochrome P450 oxidation due to restricted access to reactive sites .
- Extended half-life : Lower clearance rates observed in rodent models (e.g., t1/2 = 6.2 hours vs. 1.8 hours for linear analogs) .
- Reduced hERG inhibition : Lower risk of cardiotoxicity compared to flexible amines, as shown in patch-clamp assays .
Comparative Analysis & Experimental Design
Q. What criteria distinguish this compound from structurally similar compounds like 2-oxa-7-azaspiro[4.5]decane?
| Parameter | This compound | 2-Oxa-7-azaspiro[4.5]decane |
|---|---|---|
| Ring Size | 3.5 spiro system | 4.5 spiro system |
| Polarity | Higher (oxygen in smaller ring) | Lower |
| Binding Affinity | Kd = 12 nM (FAAH) | Kd = 89 nM |
| Solubility | 1.2 mg/mL (pH 7.4) | 0.4 mg/mL |
| The smaller spiro system in this compound enhances steric complementarity with enzyme pockets . |
Q. What scalable synthetic routes are available for multigram production of this compound derivatives?
- Step 1 : Cyclopropanation of allyl amines using Simmons-Smith conditions (Zn-Cu/CH2I2) to form the spiro core .
- Step 2 : Oxidative ring expansion with oxone or H2O2 to install the oxa moiety (yield: 78–85%) .
- Step 3 : Functionalization via Buchwald-Hartwig coupling or reductive amination for N-alkylation (yield: 65–92%) . Process optimization using DoE (Design of Experiments) minimizes byproducts in large-scale reactions .
Methodological Recommendations
- Characterization : Use <sup>13</sup>C NMR to confirm spiro junction geometry and HRMS for purity (>98%) .
- Toxicity Screening : Prioritize Ames tests and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) early in development .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing synthetic protocols and bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
